molecular formula C22H27N3O2 B2415939 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide CAS No. 946281-45-4

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2415939
M. Wt: 365.477
InChI Key: JFAMJZBOMYMGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

Synthesis and Characterization

Research has delved into synthesizing and characterizing compounds related to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide, focusing on their structural and chemical properties. For example, Zhang et al. (2011) explored the synthesis, characterization, and ethylene polymerization behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides, highlighting the influence of nitro groups and impurities on catalytic activity. This study emphasizes the role of these compounds in polymerization processes, suggesting potential applications in material science and engineering (Zhang, Hao, Sun, & Redshaw, 2011).

Pharmacological Applications

Several studies have investigated the pharmacological potential of compounds structurally related to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide. These compounds have been evaluated for their analgesic, spasmolytic, and dopamine agonist properties. For instance, research by Brossi et al. (1960) on substituted 1-methyl-3,4-dihydro-isoquinolines and their conversion to various substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines showed interesting analgesic and spasmolytic properties (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960). Similarly, Ghosh et al. (1996) described the synthesis and pharmacological characterization of dinapsoline, a potent full dopamine D1 agonist, indicating the relevance of these compounds in developing therapies for neurological disorders (Ghosh, Snyder, Watts, Mailman, & Nichols, 1996).

Material Science and Engineering Applications

The utility of these compounds extends into material science, as demonstrated by research into their catalytic activities and potential as intermediates in synthesizing complex molecules. The work by Zhang et al. (2011) on nickel complexes highlights their high activities in ethylene polymerization, suggesting applications in developing new polymeric materials (Zhang, Hao, Sun, & Redshaw, 2011).

Safety And Hazards

This compound is not intended for human or veterinary use. It’s labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . Always handle it with appropriate safety measures.

properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-25-15-5-8-19-16-18(9-10-20(19)25)12-14-24-22(27)21(26)23-13-11-17-6-3-2-4-7-17/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAMJZBOMYMGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide

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